7-Oxo-7-(2-thienyl)heptanoic acid
Overview
Description
7-Oxo-7-(2-thienyl)heptanoic acid is a synthetic derivative of docosahexaenoic acid (DHA), an omega-3 fatty acid commonly found in fish oil. This compound has garnered attention due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-7-(2-thienyl)heptanoic acid typically involves the oxidation of 7-(2-thienyl)heptanoic acid. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Oxo-7-(2-thienyl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
7-Oxo-7-(2-thienyl)heptanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including inflammation and metabolic disorders.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 7-Oxo-7-(2-thienyl)heptanoic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate signaling pathways related to inflammation and metabolism, potentially through the activation of nuclear receptors and other cellular proteins .
Comparison with Similar Compounds
Similar Compounds
7-Oxo-DHA: Another derivative of docosahexaenoic acid with similar properties.
7-Oxo-7-(2-furyl)heptanoic acid: A structurally related compound with a furan ring instead of a thienyl ring.
Uniqueness
7-Oxo-7-(2-thienyl)heptanoic acid is unique due to its specific thienyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
7-oxo-7-thiophen-2-ylheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c12-9(10-6-4-8-15-10)5-2-1-3-7-11(13)14/h4,6,8H,1-3,5,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSQQQAMZUCVPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622852 | |
Record name | 7-Oxo-7-(thiophen-2-yl)heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
463301-90-8 | |
Record name | 7-Oxo-7-(thiophen-2-yl)heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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